molecular formula C9H12N2O4 B12811409 (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS No. 71115-69-0

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Cat. No.: B12811409
CAS No.: 71115-69-0
M. Wt: 212.20 g/mol
InChI Key: OCYJXSUPZMNXEN-BDAKNGLRSA-N
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Description

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of science and industry. This compound features an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and amino alcohols.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
  • (1S,2R)-2-{[(1S,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]amino}-1-(4-nitrophenyl)propane-1,3-diol

Uniqueness

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications, making it a valuable molecule for targeted research and industrial processes.

Properties

CAS No.

71115-69-0

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m1/s1

InChI Key

OCYJXSUPZMNXEN-BDAKNGLRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@@H](CO)N)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]

Origin of Product

United States

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